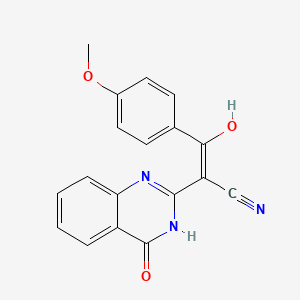![molecular formula C13H7ClN2O2S2 B11686264 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11686264.png)
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a 5-chloro-2-nitrophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 5-chloro-2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH4) are common methods for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s structure allows for interactions with biological targets, making it a candidate for drug development.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-thiazole
Comparison: 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the 5-chloro-2-nitrophenylsulfanyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse research areas.
Properties
Molecular Formula |
C13H7ClN2O2S2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O2S2/c14-8-5-6-10(16(17)18)12(7-8)20-13-15-9-3-1-2-4-11(9)19-13/h1-7H |
InChI Key |
FKAWEPWMMORCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686183.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11686186.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686204.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)


![3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11686235.png)
![4-chloro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11686243.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686260.png)
![dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11686269.png)
